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(2E)-3-(4-Isopropoxy-3-methoxyphenyl)prop-2-enoic acid
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Overview
Description
(2E)-3-(4-Isopropoxy-3-methoxyphenyl)prop-2-enoic acid: is an organic compound characterized by the presence of an isopropoxy group and a methoxy group attached to a phenyl ring, which is further connected to a prop-2-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-Isopropoxy-3-methoxyphenyl)prop-2-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-isopropoxy-3-methoxybenzaldehyde and malonic acid.
Knoevenagel Condensation: The key step in the synthesis is the Knoevenagel condensation reaction, where 4-isopropoxy-3-methoxybenzaldehyde reacts with malonic acid in the presence of a base such as piperidine or pyridine. The reaction is carried out under reflux conditions to form the desired product.
Purification: The crude product is purified using recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Knoevenagel condensation reactions using optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4-Isopropoxy-3-methoxyphenyl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(2E)-3-(4-Isopropoxy-3-methoxyphenyl)prop-2-enoic acid is an organic compound with a prop-2-enoic acid backbone and a 4-isopropoxy-3-methoxyphenyl group. It belongs to the phenylpropanoid class of molecules, which derive from phenylalanine and are common in plants. The isopropoxy and methoxy groups give the compound its chemical properties and potential biological activities.
IUPAC Name: (2E)-3-(4-isopropoxy-3-methoxyphenyl)-2-propenoic acid
CAS Number: 32022-22-3
Potential Applications
This compound and similar compounds have potential uses in pharmaceuticals and other areas:
- Pharmaceuticals: It may be a lead compound in drug discovery for anti-inflammatory or other applications due to its potential biological activities.
- Antioxidant Activity: Phenylpropanoids exhibit antioxidant properties that can help scavenge free radicals and reduce oxidative stress.
- Anti-inflammatory Effects: Derivatives of this compound may inhibit inflammatory pathways, offering potential therapeutic benefits for conditions like arthritis.
- Antimicrobial Properties: Analogs have demonstrated effectiveness against various bacterial and fungal strains, suggesting potential use in developing antimicrobial agents.
Interaction Studies
Interaction studies explore how this compound interacts with biological targets. These studies often involve:
- Biological assays
- Spectroscopic methods
- Computational modeling
Mechanism of Action
The mechanism of action of (2E)-3-(4-Isopropoxy-3-methoxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.
Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(4-Methoxyphenyl)prop-2-enoic acid: Lacks the isopropoxy group.
(2E)-3-(4-Isopropoxyphenyl)prop-2-enoic acid: Lacks the methoxy group.
(2E)-3-(4-Isopropoxy-3-methylphenyl)prop-2-enoic acid: Contains a methyl group instead of a methoxy group.
Uniqueness
(2E)-3-(4-Isopropoxy-3-methoxyphenyl)prop-2-enoic acid is unique due to the presence of both isopropoxy and methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity
Biological Activity
(2E)-3-(4-Isopropoxy-3-methoxyphenyl)prop-2-enoic acid, commonly referred to as a phenylpropanoid, is a compound characterized by its unique molecular structure, which includes a prop-2-enoic acid backbone and a substituted 4-isopropoxy-3-methoxyphenyl group. This compound has garnered attention for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and therapeutic development.
- Molecular Formula : C13H16O4
- Molecular Weight : 236.26 g/mol
- IUPAC Name : (2E)-3-(4-isopropoxy-3-methoxyphenyl)-2-propenoic acid
1. Antioxidant Activity
Research indicates that phenylpropanoids often exhibit significant antioxidant properties, which help in scavenging free radicals and mitigating oxidative stress. The presence of methoxy and isopropoxy groups in this compound may enhance its ability to act as an antioxidant, similar to other compounds in this class.
2. Anti-inflammatory Effects
Studies suggest that derivatives of this compound may inhibit inflammatory pathways. For instance, compounds with similar structures have shown efficacy in reducing inflammation in models of arthritis and other inflammatory conditions. The anti-inflammatory potential could be attributed to the modulation of pro-inflammatory cytokines and enzymes.
3. Antimicrobial Properties
Preliminary studies indicate that this compound exhibits antimicrobial activity against various bacterial and fungal strains. This property is particularly significant for developing new antimicrobial agents, especially given the rising resistance to conventional antibiotics.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with other well-studied phenylpropanoids is presented below:
Compound Name | Structure Features | Biological Activity | Unique Aspects |
---|---|---|---|
Curcumin | Contains two aromatic rings; diketone | Anti-inflammatory, anticancer | Derived from turmeric; widely studied for health benefits |
Resveratrol | Contains stilbene structure | Antioxidant, anti-aging | Found in red wine; linked to heart health |
Ferulic Acid | Contains methoxy and vinyl groups | Antioxidant | Commonly found in grains; enhances stability of other antioxidants |
This compound | Prop-2-enoic acid with unique substitutions | Antioxidant, anti-inflammatory, antimicrobial | Specific substitution pattern may confer distinct biological activities |
Case Studies
- Anti-inflammatory Study : A study evaluating the anti-inflammatory effects of phenylpropanoids demonstrated that compounds with similar structures significantly reduced levels of TNF-alpha and IL-6 in vitro. This suggests potential therapeutic applications for inflammatory diseases.
- Antioxidant Efficacy : In a comparative study on antioxidant activities among various phenylpropanoids, this compound showed promising results in scavenging DPPH radicals, indicating strong antioxidant potential.
Properties
IUPAC Name |
3-(3-methoxy-4-propan-2-yloxyphenyl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-9(2)17-11-6-4-10(5-7-13(14)15)8-12(11)16-3/h4-9H,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCIFIHNJOLFAAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C=CC(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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